N-Benzylbenzamide

Catalog No.
S662227
CAS No.
1485-70-7
M.F
C14H13NO
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzylbenzamide

CAS Number

1485-70-7

Product Name

N-Benzylbenzamide

IUPAC Name

N-benzylbenzamide

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C14H13NO/c16-14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16)

InChI Key

LKQUCICFTHBFAL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2

The exact mass of the compound N-Benzylbenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Benzylbenzamide (CAS 1485-70-7) is a highly crystalline secondary amide that serves as a critical building block and benchmark substrate in synthetic chemistry and catalyst development. Featuring a melting point of 104–106 °C and moderate solubility in organic solvents, it balances handling stability with excellent processability . In procurement contexts, it is primarily sourced as a reliable directing group for C-H functionalization, a precursor for nitrogen-containing heterocycles, and a standardized model compound for evaluating the cleavage and deoxygenative reduction of resilient secondary amide bonds.

Generic substitution of N-benzylbenzamide with alternative amides—such as the N-aryl analog benzanilide or the tertiary N,N-dibenzylbenzamide—results in critical failures across synthetic workflows [1]. Replacing the N-benzyl group with an N-phenyl group drastically reduces the nucleophilicity of the amide nitrogen due to resonance delocalization into the aryl ring, which severely depresses yields in cyclization and hydroarylation reactions [2]. Conversely, substituting with a tertiary amide eliminates the N-H hydrogen bond donor capacity and significantly lowers the activation energy required for deoxygenative reduction, rendering it an invalid model for secondary amide robustness [3].

Directing Group Efficacy in Ru(II)-Catalyzed C-H Activation

In the Ru(II)-catalyzed ortho C-H hydroarylation with N-ethylmaleimide, the nature of the N-substituent strictly dictates the reaction efficiency. N-Benzylbenzamide acts as a highly effective directing group, achieving an 86% product yield. Under identical conditions, the N-aryl comparator (N-phenylbenzamide) yielded only 31%, with nearly 40% of the starting material recovered unreacted [1].

Evidence DimensionHydroarylation product yield
Target Compound Data86% yield
Comparator Or Baseline31% yield (N-phenylbenzamide)
Quantified Difference55% absolute yield increase
Conditions[RuCl2(p-cymene)]2 catalyst, N-ethylmaleimide, 100 °C

Procuring the N-benzyl variant ensures high-yielding late-stage functionalization, whereas N-aryl analogs lead to stalled reactions and wasted catalytic resources.

Nitrogen Nucleophilicity in Heterocycle Synthesis

The synthesis of 2,3-disubstituted-3H-quinazolin-4-ones via Ph3P-I2 mediated cyclization relies heavily on the nucleophilicity of the amide nitrogen. N-Benzylbenzamide derivatives smoothly undergo cyclization to deliver the target heterocycles in high yields (e.g., 72%). In contrast, benzanilide (N-phenylbenzamide) provides substantially lower yields due to the diminished reactivity of the arylamido nitrogen [1].

Evidence DimensionCyclization efficiency / Nucleophilic reactivity
Target Compound DataSmooth cyclization (72% yield)
Comparator Or BaselineLower yield / poor reactivity (Benzanilide)
Quantified DifferenceSignificant yield reduction for N-aryl amides
ConditionsPh3P-I2 mediated reaction with methyl anthranilate

For multi-component heterocycle manufacturing, the N-benzyl group provides the necessary nucleophilicity that N-aryl substitutes lack, ensuring viable process economics.

Kinetic Resistance in Deoxygenative Hydrosilylation

Secondary amides are notoriously more difficult to reduce than tertiary amides. In base-metal catalyzed deoxygenative hydrosilylation, the tertiary comparator N,N-dibenzylbenzamide reaches >95% conversion in just 1 hour at 75 °C. In stark contrast, N-benzylbenzamide requires much harsher conditions—up to 16 hours of prolonged heating at 100 °C—to achieve a 68% conversion [1].

Evidence DimensionReduction conversion rate
Target Compound Data68% conversion (16 h, 100 °C)
Comparator Or Baseline>95% conversion (1 h, 75 °C for N,N-dibenzylbenzamide)
Quantified Difference>15x longer reaction time required for secondary amide
ConditionsBase metal catalysis (e.g., Co/Fe) with silane reductants

Buyers developing or benchmarking new amide-reduction catalysts must procure N-benzylbenzamide to accurately test secondary amide resistance, as tertiary amides will yield false-positive efficacy.

Thermal Processability and Melt-Phase Handling

Thermal properties dictate the handling and formulation compatibility of solid amides. N-Benzylbenzamide features a relatively low melting point of 104–106 °C. Its closest structural analog, benzanilide, exhibits a significantly higher melting point of 161–163 °C[1].

Evidence DimensionMelting point
Target Compound Data104–106 °C
Comparator Or Baseline161–163 °C (Benzanilide)
Quantified Difference~57 °C lower melting point
ConditionsStandard atmospheric pressure

The lower melting point of N-benzylbenzamide allows for less energy-intensive melt processing and greater solubility kinetics in lower-temperature batch formulations.

Benchmark Substrate for Amide Reduction Catalysis

Because N-benzylbenzamide exhibits high kinetic resistance to deoxygenative hydrosilylation compared to tertiary amides, it is the ideal procurement choice for laboratories validating the efficacy of novel base-metal (Fe, Co, Ni) reduction catalysts[1].

Directing Group for Ortho-C-H Functionalization

Driven by its superior directing group efficacy and high product yields (up to 86%) in Ru(II)-catalyzed hydroarylation, this compound is highly recommended over N-aryl amides for synthesizing complex ortho-functionalized aromatic building blocks [2].

Precursor for Quinazolinone and Heterocycle Manufacturing

Leveraging the retained nucleophilicity of its alkyl-substituted nitrogen, N-benzylbenzamide is a preferred starting material for Ph3P-I2 mediated cyclizations, ensuring high-yielding pathways to 2,3-disubstituted-3H-quinazolin-4-ones [3].

Low-Temperature Melt and Flow Chemistry Formulations

With a melting point approximately 57 °C lower than benzanilide, N-benzylbenzamide is the optimal choice for continuous flow setups or temperature-sensitive batch processes that require rapid dissolution or melt-phase handling without thermal degradation [4].

XLogP3

2.2

Other CAS

1485-70-7

Wikipedia

N-Benzylbenzamide

Dates

Last modified: 08-15-2023

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